molecular formula C72H26 B12583429 Pubchem_16179565 CAS No. 196311-56-5

Pubchem_16179565

Cat. No.: B12583429
CAS No.: 196311-56-5
M. Wt: 891.0 g/mol
InChI Key: OKHWDONXMRLOQV-UHFFFAOYSA-N
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Description

PubChem_16179565 (CID 16179565) is a chemical compound cataloged in the PubChem database, a comprehensive public resource managed by the National Center for Biotechnology Information (NCBI).

  • Chemical structure: Represented in SMILES, InChI, or 2D/3D formats, derived from authoritative submissions .
  • Synonyms and identifiers: Collated from diverse sources, including trade names, registry numbers, and systematic nomenclature .
  • Aggregated data: Bioactivity results, associated genes/proteins, and literature links from PubChem’s integrated datasets (Substance, BioAssay, and Compound collections) .

Properties

CAS No.

196311-56-5

Molecular Formula

C72H26

Molecular Weight

891.0 g/mol

IUPAC Name

tetracosacyclo[40.4.4.411,36.413,14.419,24.429,34.26,48.241,49.05,47.046,50.251,53.010,54.018,67.023,66.028,63.033,62.037,52.055,72.056,59.057,70.058,71.060,69.061,64.065,68]doheptaconta-1(46),2,4,6(54),7,9,11,13(70),14,16,18(67),19,21,23,25,27,29(62),30,32,34(59),35,37,39,41(52),42,44,47,49,51(72),53(71),55,57,60,63,65,68-hexatriacontaene

InChI

InChI=1S/C72H26/c1-9-27-28-10-2-14-32-36-18-6-22-40-45-26-46-42-24-8-20-38-34-16-4-12-30-29-11-3-15-33-37-19-7-23-41-44-25-43-39-21-5-17-35-31(13-1)47(27)59-60(48(28)32)64(52(36)40)70-56(45)68-58(46)72-66(54(38)42)62(50(30)34)61(49(29)33)65(53(37)41)71(72)57(44)67(68)55(43)69(70)63(59)51(35)39/h1-26H

InChI Key

OKHWDONXMRLOQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=CC=C4C3=C5C6=C2C(=C1)C7=C8C6=C9C1=C2C3=C(C=C1C8=CC=C7)C1=CC=CC6=C1C1=C3C3=C7C8=C(C=CC=C8C8=C3C2=C2C9=C5C3=C4C=CC=C3C2=C8)C2=CC=CC3=C4C=CC=C6C4=C1C7=C32

Origin of Product

United States

Preparation Methods

The synthesis of Pubchem_16179565 involves several steps and specific reaction conditions. Common synthetic routes include:

Chemical Reactions Analysis

Pubchem_16179565 undergoes various types of chemical reactions, including:

Scientific Research Applications

Pubchem_16179565 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Pubchem_16179565 involves its interaction with specific molecular targets and pathways. It acts as a hydrogen donor in radical chain mechanisms, which is crucial for its utility in organic synthesis .

Comparison with Similar Compounds

Data Tables

Table 1. Top 2-D and 3-D Analogs of CID 16179565
Compound CID 2-D Similarity (%) 3-D Similarity (%) Structural Features Bioactivity Overlap (%)
4837291 92 52 Shared core, substituted R-group 78
9047392 34 88 Non-congeneric, shape-matched 65
5762134 68 79 Stereoisomer 82
3289371 87 45 Homolog with divergent conformation 41
Table 2. Method Comparison
Metric 2-D Similarity 3-D Similarity
Basis Atomic connectivity Molecular shape
Scaffold Detection High Low
Shape Sensitivity Low High
Typical Use Case Lead optimization Virtual screening
Computational Cost Low High

Key Research Findings

SAR Divergence : 2-D analogs of CID 16179565 show higher bioactivity overlap (average 70%) than 3-D analogs (average 55%), emphasizing scaffold-driven drug design .

Functional Mimicry : 3-D analogs like CID 9047392 bind to the same allosteric site as CID 16179565, despite lacking structural homology .

Stereochemical Impact : CID 5762134 (a 3-D-identified stereoisomer) exhibits 3-fold higher potency than CID 16179565, highlighting stereochemistry’s role in activity .

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